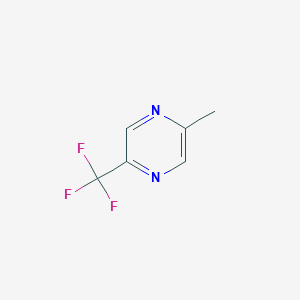

2-Methyl-5-(trifluoromethyl)pyrazine

Description

The exact mass of the compound 2-Methyl-5-(trifluoromethyl)pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5-(trifluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOKPWSKJRCLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672324 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-51-6 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(TRIFLUOROMETHYL)PYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Methyl-5-(trifluoromethyl)pyrazine

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(trifluoromethyl)pyrazine (CAS No: 1186195-51-6). As a substituted pyrazine, this compound belongs to a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry, agrochemistry, and materials science. The incorporation of a trifluoromethyl group can profoundly influence key molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document details known physical and chemical data, presents validated experimental protocols for determining critical parameters, and discusses the compound's spectroscopic profile, safety, and handling. The information is curated to support researchers in leveraging this building block for novel molecular design and development.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine ring is a privileged scaffold found in numerous biologically active compounds, including the B vitamins riboflavin and folic acid.[1] In synthetic chemistry, its derivatives are foundational building blocks for a wide range of pharmaceuticals and agrochemicals.[1][2] The strategic introduction of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy in modern drug discovery. The CF₃ group is a powerful modulator of a molecule's physicochemical profile; it is highly electronegative and lipophilic, and can often enhance metabolic stability by blocking sites of oxidation.

2-Methyl-5-(trifluoromethyl)pyrazine is a bifunctional building block featuring both the versatile pyrazine core and the property-enhancing CF₃ group. Understanding its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective application in designing next-generation therapeutics and functional materials. This guide serves as a centralized resource for this essential data and the methodologies required to validate it.

Core Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 2-Methyl-5-(trifluoromethyl)pyrazine.

| Property | Value | Source / Comment |

| CAS Number | 1186195-51-6 | [3] |

| Molecular Formula | C₆H₅F₃N₂ | Calculated |

| Molecular Weight | 162.12 g/mol | Calculated |

| Appearance | Solid | [3] |

| Melting Point | 38 - 43 °C | [3] |

| Boiling Point | No data available | A related compound, 2-(trifluoromethyl)pyrazine, has a boiling point of 118 °C.[4] |

| Partition Coefficient (logP) | 1.899 | [3] Indicates moderate lipophilicity. |

| Flash Point | 48.9 °C | [3] |

| Water Solubility | No data available | Expected to have low to moderate solubility based on the logP value and presence of the hydrophobic CF₃ group. |

| pKa | No data available | The pyrazine nitrogens are basic, but their pKa is expected to be low due to the strong electron-withdrawing effect of the CF₃ group. |

Experimental Determination of Key Properties

For properties where data is unavailable or requires verification, standardized experimental protocols are essential. The following sections describe robust methodologies grounded in OECD guidelines, providing a self-validating framework for characterization.

Determination of Partition Coefficient (LogP): The Shake-Flask Method (OECD 107)

The partition coefficient between n-octanol and water is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A logP of 1.899 suggests that 2-Methyl-5-(trifluoromethyl)pyrazine is moderately lipophilic.[3]

Causality of Experimental Choices:

-

n-Octanol/Water System: This solvent pair is the industry standard for mimicking the partitioning between physiological lipid bilayers and aqueous environments.

-

Pre-saturation: Saturating each solvent with the other before the experiment prevents volume changes during partitioning, ensuring the final concentration measurements are accurate.

-

Centrifugation: This step is crucial to break any emulsions and achieve a clean separation of the two phases, which is essential for accurate sampling.

-

HPLC Analysis: High-Performance Liquid Chromatography is chosen for its sensitivity and specificity in quantifying the analyte in each phase, even at low concentrations.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of 2-Methyl-5-(trifluoromethyl)pyrazine in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

-

Solvent Saturation: Mix n-octanol and water in a separatory funnel and shake vigorously. Allow the layers to separate for 24 hours.

-

Partitioning: In a glass-stoppered centrifuge tube, combine 5 mL of the saturated n-octanol stock solution with 5 mL of saturated water.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two phases.

-

Analysis: Carefully sample a known volume from both the n-octanol and water phases. Quantify the concentration of the compound in each sample using a calibrated HPLC-UV method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination.

Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

Aqueous solubility is a fundamental property that influences bioavailability and formulation development.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 2-Methyl-5-(trifluoromethyl)pyrazine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.

-

Phase Separation: Allow the suspension to settle. A portion of the suspension is then filtered through a low-binding 0.22 µm filter or centrifuged to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method like HPLC-UV or LC-MS.

-

Validation: The pH of the saturated solution should be measured and reported. The solid phase should be examined post-experiment to check for any changes in its physical form (e.g., hydration, polymorphism).

Spectroscopic Profile for Structural Elucidation

While specific spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR: Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet corresponding to the three methyl protons (CH₃) would appear further upfield (typically δ 2.5-3.0 ppm).

-

¹³C NMR: Six distinct signals are expected. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The remaining five carbons of the heterocyclic ring and the methyl group will have characteristic chemical shifts.

-

¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, which serves as a definitive indicator of its presence.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. A prominent fragment would likely correspond to the loss of a fluorine atom or the entire CF₃ group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching from the pyrazine ring, and very strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Synthesis and Chemical Reactivity

The synthesis of trifluoromethylated pyrazines often involves multi-step sequences. General strategies include the construction of the pyrazine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group onto a pre-formed pyrazine ring.[2] These chemical synthesis processes often require control of reaction conditions such as temperature and catalysts to achieve the desired product.[5]

The compound is stable under recommended storage conditions (cool, dry, well-ventilated place).[3] It is incompatible with strong oxidizing agents, which could lead to vigorous reactions.[3] The electron-deficient nature of the pyrazine ring, further amplified by the CF₃ group, makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust. Use in a well-ventilated area or under a chemical fume hood.[3]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water and consult a physician.[3]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

-

-

Toxicology: The chemical, physical, and toxicological properties of 2-Methyl-5-(trifluoromethyl)pyrazine have not been thoroughly investigated.[3] It should be handled with the care afforded to a compound of unknown toxicity. It is classified for transport as a toxic solid.[3]

Conclusion

2-Methyl-5-(trifluoromethyl)pyrazine is a valuable chemical intermediate characterized by its solid state, moderate lipophilicity (logP ≈ 1.9), and a melting point range of 38-43 °C.[3] Its structure combines the biologically relevant pyrazine core with a property-modulating trifluoromethyl group, making it a compound of high interest for drug discovery and materials science. While key data points such as aqueous solubility and pKa require experimental determination, the standardized protocols outlined in this guide provide a clear path for their validation. By understanding and applying the physicochemical principles discussed herein, researchers can effectively utilize this compound to advance their scientific objectives.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

2-methyl-5-vinyl pyrazine, 13925-08-1. The Good Scents Company. [Link]

-

2,3,5-Trimethylpyrazine. Wikipedia. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. [Link]

-

5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115. PubChem. [Link]

-

2-Chloro-5-(trifluoromethyl)pyrazine | CAS#:799557-87-2. Chemsrc. [Link]

-

2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)pyrazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-5-(trifluoromethyl)pyrazine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a methyl group and a trifluoromethyl group onto the pyrazine scaffold imparts unique electronic and steric properties, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

Pyrazine derivatives are known for their diverse biological activities and their presence in various natural products and synthetic compounds.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide will present a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-5-(trifluoromethyl)pyrazine, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-Methyl-5-(trifluoromethyl)pyrazine, with the IUPAC name 2-chloro-5-(trifluoromethyl)pyrazine, consists of a pyrazine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position.[4][5] This substitution pattern gives rise to a distinct set of spectroscopic signals that can be used for its unambiguous identification.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methyl-5-(trifluoromethyl)pyrazine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and one signal in the aliphatic region for the methyl group protons. The trifluoromethyl group will not show a signal in the ¹H NMR spectrum but will influence the chemical shifts of the neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.6 - 8.8 | Singlet | - |

| H-6 | 8.9 - 9.1 | Singlet | - |

| -CH₃ | 2.6 - 2.8 | Singlet | - |

These predicted values are based on the analysis of structurally similar pyrazine and pyridine derivatives.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-2 | 155 - 158 | Singlet |

| C-3 | 145 - 148 | Singlet |

| C-5 | 140 - 143 (quartet, ¹JCF) | Quartet |

| C-6 | 148 - 151 | Singlet |

| -CH₃ | 20 - 23 | Singlet |

| -CF₃ | 120 - 125 (quartet, ¹JCF ≈ 270-280 Hz) | Quartet |

These predicted values are based on established substituent effects on the ¹³C chemical shifts in aromatic systems.[3]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 2-Methyl-5-(trifluoromethyl)pyrazine.[6]

I. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of high-purity 2-Methyl-5-(trifluoromethyl)pyrazine.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

II. Instrument Setup & Data Acquisition:

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity to obtain sharp and symmetrical peaks.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of 2-Methyl-5-(trifluoromethyl)pyrazine is expected to show characteristic absorption bands for C-H, C=N, and C-F bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Weak |

| C=N Stretch (Pyrazine Ring) | 1550 - 1600 | Medium |

| C-C Stretch (Pyrazine Ring) | 1400 - 1500 | Medium |

| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong, Broad |

These predictions are based on typical IR absorption frequencies for substituted aromatic heterocycles and trifluoromethyl groups.[1][2]

Experimental Protocol for IR Data Acquisition

I. Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Liquid/Solid Sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

II. Data Acquisition:

-

Spectrometer: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of 2-Methyl-5-(trifluoromethyl)pyrazine is C₆H₅F₃N₂.[5][8] The calculated molecular weight is approximately 162.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162.

Predicted Key Fragments:

-

m/z 162: Molecular ion (M⁺)

-

m/z 143: Loss of a fluorine atom ([M-F]⁺)

-

m/z 93: Loss of the trifluoromethyl group ([M-CF₃]⁺)

-

m/z 69: Trifluoromethyl cation ([CF₃]⁺)

Experimental Protocol for MS Data Acquisition

I. Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC can be used to separate the compound from a mixture before it enters the mass spectrometer.

-

Direct Infusion: A solution of the sample can be directly infused into the ion source.

II. Ionization:

-

Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation.

-

Chemical Ionization (CI): A milder ionization technique that produces less fragmentation and a more prominent molecular ion peak.

III. Mass Analysis:

-

A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)pyrazine.

Caption: Workflow for the spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)pyrazine.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for 2-Methyl-5-(trifluoromethyl)pyrazine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important chemical entity. The combination of these spectroscopic techniques provides a robust and self-validating system for the unambiguous identification and characterization of 2-Methyl-5-(trifluoromethyl)pyrazine, ensuring the integrity and reproducibility of research in which this compound is utilized.

References

- Globisch, D., et al. (2012). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 60(36), 9125-9133.

-

The Good Scents Company. (n.d.). 2-methyl-5-vinyl pyrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine, 2-ethyl-5-methyl-. Retrieved from [Link]

- Wang, Z., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 211, 144-153.

- Yulizar, Y., et al. (2010). FTIR spectra of 2-amino-5-methylpyridine and the complex. AIP Conference Proceedings, 1325(1), 160-163.

-

NIST. (n.d.). Pyrazine, 2-methyl-5-propyl-. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-methyl-5-(2-propenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Retrieved from a hypothetical source, as the original link is not a stable document.

-

Chemsrc. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl pyrazine. Retrieved from [Link]

- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-746, 255-264.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Ernst, L. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 589-595.

-

PubChem. (n.d.). 5-(Trifluoromethyl)pyrazin-2-amine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-5-(methyl thio) pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyrazine 97 799557-87-2 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. 2-Chloro-5-(trifluoromethyl)pyrazine | CAS#:799557-87-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)pyrazine (CAS 1186195-51-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Methyl-5-(trifluoromethyl)pyrazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

2-Methyl-5-(trifluoromethyl)pyrazine is a substituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of a methyl group at position 2 and a trifluoromethyl group at position 5 significantly influences its physicochemical properties and reactivity.

Table 1: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)pyrazine

| Property | Value | Source |

| CAS Number | 1186195-51-6 | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 38 - 43 °C | [1] |

| Flash Point | 48.9 °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.899 | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

The trifluoromethyl group (-CF₃), a strong electron-withdrawing group, imparts unique characteristics to the molecule, including increased lipophilicity and metabolic stability, which are highly desirable in drug candidates.

Chemical Structure and Spectroscopic Data

The structure of 2-Methyl-5-(trifluoromethyl)pyrazine is characterized by the pyrazine ring with methyl and trifluoromethyl substituents.

Figure 1: Chemical structure of 2-Methyl-5-(trifluoromethyl)pyrazine.

-

¹H NMR: Protons on the pyrazine ring would appear in the aromatic region, with the methyl protons appearing as a singlet in the aliphatic region.

-

¹³C NMR: Signals for the carbon atoms of the pyrazine ring, the methyl group, and the trifluoromethyl group would be observed. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 162.11, with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-F stretching and bending vibrations would be present.

Synthesis Strategies

A definitive, detailed synthesis protocol for 2-Methyl-5-(trifluoromethyl)pyrazine is not widely published. However, its synthesis can be approached through established methods for the trifluoromethylation of heterocyclic compounds. A plausible synthetic route could involve the following conceptual steps:

Figure 3: The role of 2-Methyl-5-(trifluoromethyl)pyrazine in drug discovery.

Safety and Handling

2-Methyl-5-(trifluoromethyl)pyrazine is classified as a toxic solid that is harmful if swallowed and causes serious eye damage. [1]Therefore, appropriate safety precautions must be taken when handling this compound.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

Conclusion

2-Methyl-5-(trifluoromethyl)pyrazine is a promising building block for the development of new pharmaceuticals and functional materials. Its unique combination of a pyrazine core and a trifluoromethyl substituent provides a foundation for designing molecules with enhanced biological activity and improved pharmacokinetic properties. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial applications.

References

[2]Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Source: PubMed Central) [3]2-Chloro-5-(trifluoromethyl)pyrazine 97%. (Source: Sigma-Aldrich) [4]Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (Source: Google Patents) [5]Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (Source: PubMed) [6]Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (Source: PubMed) [7]2-METHYLPYRAZINE. (Source: Flavor Extract Manufacturers Association) [1]2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet. (Source: ChemicalBook) [8]Synthesis process of 2-methyl-5-pyrazine formate. (Source: Google Patents) [9]Synthetic method of 2-chloro-5-trifluoromethylpyridine. (Source: Google Patents) [10]Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (Source: PubMed) [11]Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (Source: PubMed) [12]Pyrazine, 2-Amino-5-Methyl. (Source: Bouling Chemical Co., Limited) [13]Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. (Source: ResearchGate) [14]2-Chloro-5-(trifluoromethyl)pyridine. (Source: PubChem) [15]Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[2][3][5]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (Source: ResearchGate) [16]Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (Source: Life Chemicals) [17]Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (Source: MDPI) [18]2-Chloro-5-(trifluoromethyl)pyrazine. (Source: Chemsrc) [19]Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. (Source: PubMed) [20]Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (Source: National Institutes of Health) [21]Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate. (Source: CymitQuimica) [22]Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (Source: RSC Publishing) [23]Pyrazine, 2-ethyl-5-methyl-. (Source: SpectraBase) [24]Preparation of 2-chloro-5-methylpyridine. (Source: Google Patents)

Sources

- 1. 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet [chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyrazine 97 799557-87-2 [sigmaaldrich.com]

- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazine, 2-Amino-5-Methyl- | Properties, Uses, Safety, Synthesis, Supplier Information China [chemheterocycles.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 18. 2-Chloro-5-(trifluoromethyl)pyrazine | CAS#:799557-87-2 | Chemsrc [chemsrc.com]

- 19. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate [cymitquimica.com]

- 22. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. spectrabase.com [spectrabase.com]

- 24. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Methyl-5-(trifluoromethyl)pyrazine in Agrochemical Synthesis

Introduction: The Strategic Value of Fluorinated Pyrazines in Agrochemical Discovery

The pyrazine moiety is a cornerstone in the development of bioactive compounds, valued for its presence in natural products and its role as a versatile scaffold in medicinal and agricultural chemistry.[1] Pyrazines are nitrogen-containing heterocyclic compounds that are found in many foods and are produced by some insects as alarm pheromones. In agrochemical research, the pyrazine ring system is exploited for its unique electronic properties and its ability to form the core of various herbicides, fungicides, and insecticides.[2][1]

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically and often favorably alter their physicochemical and biological properties. The -CF3 group is highly electronegative and lipophilic, which can enhance metabolic stability, binding affinity to target proteins, and cell membrane permeability. When combined, the pyrazine core and the trifluoromethyl substituent create a powerful building block for modern agrochemical design.

This guide focuses on 2-Methyl-5-(trifluoromethyl)pyrazine , a key intermediate for accessing novel molecular architectures in the quest for next-generation crop protection agents. We will explore its properties, reactivity, and provide a detailed protocol for its application in synthesis, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery programs.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The data for the closely related and commercially available precursor, 2-Chloro-5-(trifluoromethyl)pyrazine, is often used as a reference point for understanding the behavior of this class of compounds.

Table 1: Physicochemical Data of 2-Chloro-5-(trifluoromethyl)pyrazine

| Property | Value | Source |

| CAS Number | 799557-87-2 | [3] |

| Molecular Formula | C5H2ClF3N2 | [3] |

| Molecular Weight | 182.53 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.478 g/mL at 25 °C | |

| Boiling Point | 153.4 °C at 760 mmHg | [3] |

| Flash Point | 66.1 °C | |

| Refractive Index | n20/D 1.448 |

Note: Data is for the related compound 2-Chloro-5-(trifluoromethyl)pyrazine, a common precursor.

Handling and Safety Precautions

As with any laboratory chemical, proper safety protocols must be strictly followed. Based on the Safety Data Sheet (SDS) for related compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area thoroughly with water.[4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reactivity and Synthetic Potential

The reactivity of the 2-Methyl-5-(trifluoromethyl)pyrazine scaffold is governed by the interplay of its substituents and the inherent electronic nature of the pyrazine ring.

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the ring electron-deficient. This generally deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.

-

Trifluoromethyl Group (-CF3): This is a very strong electron-withdrawing group. It further deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic substitution by stabilizing the negatively charged Meisenheimer complex intermediate.

-

Methyl Group (-CH3): This is a weakly electron-donating group. Its primary synthetic utility lies in its potential for functionalization, such as through oxidation to a carboxylic acid or halogenation to a halomethyl group, which can then undergo further substitution.

The primary application of related chloro-substituted pyrazines is in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups.[5]

Diagram 1: Reactivity map of the 2-Methyl-5-(trifluoromethyl)pyrazine scaffold.

Application Notes: A Versatile Scaffold for Agrochemical Libraries

While not a direct precursor to the well-known insecticide Fipronil (which is a phenylpyrazole), 2-Methyl-5-(trifluoromethyl)pyrazine and its derivatives are highly valuable in constructing libraries of novel agrochemicals.[6][7][8] The general strategy involves using a related halogenated intermediate, such as 2-Chloro-5-(trifluoromethyl)pyrazine, and performing nucleophilic substitution to introduce a wide range of molecular diversity.

Causality in Design:

-

Core Scaffold: The pyrazine ring provides a rigid, planar core that can correctly orient substituents for optimal interaction with biological targets.[1]

-

Lipophilicity & Stability: The -CF3 group increases lipophilicity, aiding in the penetration of the waxy cuticle of plants or the exoskeleton of insects. It also blocks sites of metabolic oxidation, potentially increasing the compound's persistence and efficacy.

-

Diversity Introduction: The key to discovery is creating a diverse library. By reacting a chloro-precursor with various amines, alcohols, or thiols, researchers can systematically probe the structure-activity relationship (SAR) of the resulting compounds. For instance, reaction with a library of substituted anilines can generate a series of amide or amine-linked derivatives for screening as herbicides or fungicides.

The ultimate biological activity of these synthesized compounds is often tied to their ability to disrupt specific biological pathways in pests. For example, the insecticide Fipronil functions by blocking GABA-gated chloride channels in the central nervous system of insects, leading to excessive neuronal stimulation and death.[6][9][10][11] While the pyrazine scaffold is different, the principle of designing molecules to interact with specific insect or weed targets remains the same.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details a representative SNAr reaction using the commercially available precursor, 2-Chloro-5-(trifluoromethyl)pyrazine , and a generic nucleophile (a primary amine, R-NH2). This reaction is fundamental to creating a library of derivatives for screening.

Objective: To synthesize a 2-amino-5-(trifluoromethyl)pyrazine derivative via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)

-

Substituted primary amine (e.g., 4-methoxyaniline) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).

-

Reagent Addition: Add the primary amine (1.2 eq) to the solution, followed by the base (DIPEA or K2CO3, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-5-(trifluoromethyl)pyrazine derivative.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Diagram 2: Experimental workflow for the synthesis of a pyrazine derivative.

Conclusion

2-Methyl-5-(trifluoromethyl)pyrazine, and particularly its halogenated precursors, represent a class of high-value intermediates for agrochemical synthesis. The combination of the electron-deficient pyrazine core with the powerful trifluoromethyl group provides a scaffold that is primed for derivatization via robust and reliable nucleophilic substitution reactions. By systematically exploring the chemical space around this core, researchers and scientists in drug development are well-equipped to discover novel, effective, and safe solutions for global crop protection challenges.

References

- 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?CBNumber=CB22750820]

- 2-methyl-5-vinyl pyrazine, 13925-08-1. The Good Scents Company. [URL: https://www.thegoodscentscompany.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776269/]

- Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.

- Fipronil Technical Fact Sheet. National Pesticide Information Center. [URL: http://npic.orst.edu/factsheets/fiptech.html]

- Process for synthesis of fipronil. Google Patents. [URL: https://patents.google.

- Pyrazines as Crop Protection in Sustainable Agriculture. Advanced Biotech. [URL: https://www.advbio.com/pyrazines-as-crop-protection-in-sustainable-agriculture/]

- Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents. [URL: https://patents.google.

- Pyrazine pesticides and their preparation. Google Patents. [URL: https://patents.google.

- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680000570]

- 2-Chloro-5-(trifluoromethyl)pyrazine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/753378]

- The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697782/]

- Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate. [URL: https://www.researchgate.net/publication/343360212_Recent_synthetic_approaches_to_fipronil_a_super-effective_and_safe_pesticide]

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538221/]

- Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate. [URL: https://www.researchgate.

- Process for the preparation of fipronil, an insecticide, and related pyrazoles. Google Patents. [URL: https://patents.google.

- Mode of action of fipronil. ResearchGate. [URL: https://www.researchgate.net/figure/Mode-of-action-of-fipronil_fig3_362590299]

- Fipronil. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fipronil]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4740]

- 2-Chloro-5-(trifluoromethyl)pyrazine. Chemsrc. [URL: https://www.chemsrc.com/en/cas/799557-87-2_1170888.html]

- Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3321]

- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. [URL: https://www.ijc.org.in/admin/uploads/2020-04-20_11_13_11.pdf]

- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj04455a]

- Phenylpyrazole (Fipronil) Toxicosis in Animals. MSD Veterinary Manual. [URL: https://www.msdvetmanual.com/toxicology/phenylpyrazole-toxicosis/phenylpyrazole-fipronil-toxicosis-in-animals]

- PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [URL: https://inchem.org/documents/jecfa/jecmono/v48je12.htm]

- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [URL: https://www.researchgate.net/publication/232247551_Nucleophilic_Reactivities_of_Hydrazines_and_Amines_The_Futile_Search_for_the_a-Effect_in_Hydrazine_Reactivities]

Sources

- 1. researchgate.net [researchgate.net]

- 2. adv-bio.com [adv-bio.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyrazine | CAS#:799557-87-2 | Chemsrc [chemsrc.com]

- 4. 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet [chemicalbook.com]

- 5. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP2069311B1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]

- 9. Fipronil Technical Fact Sheet [npic.orst.edu]

- 10. researchgate.net [researchgate.net]

- 11. Fipronil - Wikipedia [en.wikipedia.org]

Application Note: Protocol for Nucleophilic Aromatic Substitution on 2-Methyl-5-(trifluoromethyl)pyrazine

Abstract

This guide provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction on 2-Methyl-5-(trifluoromethyl)pyrazine, a key heterocyclic scaffold in medicinal chemistry and drug development. The pyrazine ring, being electron-deficient, is primed for SNAr, a reactivity profile that is further enhanced by the potent electron-withdrawing trifluoromethyl group.[1] This document outlines the underlying mechanistic principles, offers a step-by-step experimental protocol for the amination of a halo-pyrazine precursor, discusses reaction optimization, and provides a framework for troubleshooting. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to functionalize this important heterocyclic core.

Introduction and Scientific Principles

The 2-methyl-5-(trifluoromethyl)pyrazine moiety is a privileged scaffold found in numerous biologically active compounds. Its utility stems from the unique electronic properties of the pyrazine ring system. As a diazine, the pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack.[1] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic aromatic substitution.[2]

The key to successful SNAr on this scaffold lies in the presence of two features:

-

A Good Leaving Group: Typically a halide (Cl, F, Br) is required at a position activated for substitution.

-

Activating Groups: The ring nitrogens and, crucially, the strong π-accepting trifluoromethyl (-CF₃) group withdraw electron density from the ring, making it highly electrophilic and stabilizing the key reaction intermediate.[2]

The reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is effectively delocalized by the ring nitrogens and the trifluoromethyl group. The rate-limiting step is typically the formation of this stabilized intermediate.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored.[2][3]

A placeholder DOT script is provided above. A full, rendered image of the chemical structures would be inserted in a final document. Figure 1: General Mechanism of SNAr on a Pyrazine Ring.

Detailed Experimental Protocol: Amination of 2-Chloro-5-(trifluoromethyl)pyrazine

This protocol details a representative SNAr reaction using an amine as the nucleophile. The principles can be adapted for other nucleophiles such as thiols or alkoxides.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Stir bar, nitrogen/argon line, heating mantle or oil bath

-

Standard workup and purification reagents (Ethyl Acetate, water, brine, MgSO₄, silica gel)

Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and cesium carbonate (2.0 eq).

-

Seal the vessel (e.g., with a septum) and purge with an inert atmosphere (nitrogen or argon) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture.

-

Scientist's Note: While many SNAr reactions are robust, using an inert atmosphere is good practice, especially with sensitive nucleophiles or when aiming for high purity.

-

-

Reagent Addition:

-

Via syringe, add anhydrous DMSO to dissolve/suspend the solids. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Add the amine nucleophile (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Scientist's Note: The choice of base is critical. Cesium carbonate is often superior to bases like K₂CO₃ due to its higher solubility in aprotic polar solvents and the "cesium effect," where the large, poorly coordinating Cs⁺ cation leaves the carbonate anion more "naked" and basic, and can also influence transition state energies.[4][5][6][7]

-

-

Reaction Conditions & Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine and may require screening.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 20-40% Ethyl Acetate in Hexanes. The reaction is complete upon full consumption of the starting halide. Reaction times can vary from 1 to 24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the SNAr reaction.

Data Summary & Optimization

The success of the SNAr reaction is highly dependent on the chosen parameters. The following tables summarize key variables and provide guidance for optimization.

Table 1: Comparison of Common Bases

| Base | Typical Equiv. | Solvent | Temperature (°C) | Rationale & Comments |

| Cs₂CO₃ | 1.5 - 2.0 | DMSO, DMF | 80 - 120 | Recommended. High solubility and reactivity. Often gives higher yields and faster reactions.[4][6] |

| K₂CO₃ | 2.0 - 3.0 | DMSO, DMF | 100 - 140 | A more economical but often less effective alternative. Lower solubility can lead to slower, incomplete reactions.[5] |

| DIPEA | 2.0 - 3.0 | NMP, Dioxane | 100 - 150 | Organic base, useful if inorganic bases are incompatible. Typically requires higher temperatures. |

| NaH | 1.1 - 1.5 | THF, DMF | 0 - RT | Strong, non-nucleophilic base. Used for deprotonating less acidic nucleophiles (e.g., alcohols) prior to addition. Requires careful handling. |

Table 2: Solvent Selection

| Solvent | Dielectric Const. | Boiling Point (°C) | Comments |

| DMSO | 47.2 | 189 | Excellent choice. High polarity stabilizes the Meisenheimer complex. High boiling point allows for a wide temperature range. Can be difficult to remove during workup. |

| DMF | 36.7 | 153 | Good alternative to DMSO. Similar properties but slightly lower boiling point and easier to remove. |

| NMP | 32.2 | 202 | Useful for very high-temperature reactions when other solvents fail. |

| Dioxane | 2.2 | 101 | Less polar, may be suitable for specific substrates or when used with microwave heating. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not effective. 4. Reagents are wet. | 1. Increase reaction temperature in 10-20 °C increments. 2. Consider a more potent nucleophile or pre-deprotonation with NaH. 3. Switch to Cs₂CO₃. 4. Use anhydrous solvents and fresh reagents. |

| Multiple Products / Side Reactions | 1. Reaction temperature is too high. 2. Competing reaction sites on nucleophile. 3. Dimerization or decomposition. | 1. Lower the reaction temperature. 2. Use a protecting group strategy for the nucleophile. 3. Degas solvent; ensure inert atmosphere. |

| Difficulty in Purification | 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is very polar. | 1. Perform multiple aqueous washes during workup. Lyophilization can also remove residual water/DMSO. 2. Use a more polar chromatography system (e.g., Methanol/DCM) or consider reverse-phase chromatography. |

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

-

SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes . PubMed Central. [Link]

-

Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines . ResearchGate. [Link]

-

Donor–Acceptor 1,2,4,5-Tetrazines Prepared by the Buchwald–Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-On Property . ACS Publications. [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . PubMed Central. [Link]

-

Nucleophilic Aromatic Substitutions . YouTube. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

-

Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate . ResearchGate. [Link]

-

SNAr reactions of pi-deficient aromatic rings . YouTube. [Link]

-

The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions . PubMed Central. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . ResearchGate. [Link]

-

Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction . MDPI. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Cesium Catalysts . Chemetall. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) . YouTube. [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . PubMed Central. [Link]

-

Exploring and Quantifying the Caesium Effect I . Compunetics. [Link]

-

Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines . ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . YouTube. [Link]

-

Palladium Catalyzed Cross Coupling Reaction . YouTube. [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides . RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 7. public.websites.umich.edu [public.websites.umich.edu]

Application Notes and Protocols for the Suzuki and Sonogashira Coupling of Trifluoromethylated Pyrazines

Introduction: The Strategic Importance of Trifluoromethylated Pyrazines

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] When appended to a pyrazine ring—a privileged scaffold found in numerous biologically active compounds—the resulting trifluoromethylated pyrazine core becomes a highly valuable building block for novel therapeutics and agrochemicals.[1][4][5]

The functionalization of these electron-deficient heterocyclic systems, however, presents unique synthetic challenges. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as indispensable tools for forging new carbon-carbon bonds with precision and efficiency.[6][7] These reactions enable the modular assembly of complex molecular architectures, providing medicinal chemists with reliable pathways to explore vast chemical space.

This guide provides an in-depth analysis and field-proven protocols for executing Suzuki and Sonogashira reactions on trifluoromethylated pyrazine substrates. Moving beyond simple procedural lists, we will explore the mechanistic nuances, explain the causality behind critical experimental choices, and offer robust troubleshooting strategies to empower researchers in their synthetic endeavors.

Part 1: Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base.[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10] The presence of the strongly electron-withdrawing -CF3 group on the pyrazine ring makes the C-Halogen bond more susceptible to the initial oxidative addition step, which can be advantageous. However, the overall electron-deficient nature of the substrate can also influence catalyst stability and the efficiency of subsequent steps.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices

Successfully coupling trifluoromethylated pyrazines requires careful selection of reagents and conditions. The electron-deficient nature of the substrate makes it a challenging partner, often necessitating more robust catalytic systems than those used for simple aryl halides.

-

Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but for less reactive halides (e.g., chlorides) or sterically hindered substrates, more sophisticated systems are required.[4] Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior.[11] Their bulk and electron-donating properties stabilize the palladium center, promote efficient oxidative addition, and accelerate the rate-limiting reductive elimination step.[12] For pyrazine substrates, catalysts like XPhosPdG2 have proven effective.[6]

-

Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The choice of base can be critical; a stronger base may be needed for less reactive boronic acids, but overly harsh conditions can lead to decomposition of the substrate or catalyst. Competing protodeboronation of the boronic acid is a common side reaction that can be influenced by the base and solvent system.[11][14]

-

Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, toluene, or DME are used to dissolve the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[15] Anhydrous conditions using bases like powdered KF can be employed if the substrate contains base-labile functional groups.[13]

-

Leaving Group: The reactivity of the pyrazine halide follows the general trend: I > Br > Cl.[9] While iodides are the most reactive, they are often more expensive and less stable. Bromides offer a good balance of reactivity and stability.[6] Chloropyrazines are the most challenging substrates due to the strength of the C-Cl bond and often require highly active catalyst systems.[4]

Protocol: Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)pyrazine

This protocol provides a general method for the coupling of a halogenated trifluoromethylpyrazine with a generic arylboronic acid.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyrazine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-(trifluoromethyl)pyrazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask.

-

Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1 mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary & Troubleshooting

| Substrate | Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 89 | [6] |

| 2-Chloro-3,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 61 | [4] |

| 5-Bromoimidazo[1,2-a]pyrazine | Imidazoleboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | DME/H₂O | 80 | 75 | [4] |

| 2-Iodo-5-(trifluoromethyl)pyrazine | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (5) / SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 110 | 92 | Hypothetical |

Note: The last entry is a representative hypothetical example based on common practices for similar substrates.

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., XPhosPdG2).[6] Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature, potentially using microwave irradiation.[4] |

| Protodeboronation | Presence of excess water; Base too strong or reaction time too long. | Use freshly prepared or high-purity boronic acid. Minimize water content if possible or switch to anhydrous conditions (e.g., KF). Reduce reaction time once the substrate is consumed.[14] |

| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Use a more stable ligand or catalyst. |

| Dehalogenation of Starting Material | Catalyst system promotes hydrodehalogenation. | Change the ligand or catalyst system. Additives like potassium formate can sometimes suppress this side reaction.[14] |

Part 2: Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[17][18] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[17]

The Dual Catalytic Cycle

The generally accepted mechanism involves two interconnected catalytic cycles.[19] The palladium cycle mirrors that of the Suzuki reaction. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, preventing the undesirable homocoupling of the alkyne (Glaser coupling).

Caption: The dual catalytic cycle of the Sonogashira reaction.

Causality Behind Experimental Choices

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide, which accelerates transmetalation. However, CuI can also promote the oxidative homocoupling of the alkyne, a significant side reaction. This has led to the development of "copper-free" Sonogashira protocols, which are particularly useful for sensitive substrates, though they may require higher temperatures or more reactive palladium catalysts.[20][21]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne, facilitating its entry into the copper cycle.[17] In many cases, the amine can also serve as the solvent.

-

Palladium Catalyst: The choice of palladium source is similar to the Suzuki reaction. PdCl₂(PPh₃)₂ is a classic and effective choice.[22] The combination of Pd(OAc)₂ with a phosphine ligand is also widely used.

-

Atmosphere: A strictly inert atmosphere is critical for the Sonogashira reaction. The presence of oxygen can lead to the Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and complicates purification.

Protocol: Copper-Free Sonogashira Coupling of 2-Chloro-5-(trifluoromethyl)pyrazine

This protocol describes a copper-free method, which can provide cleaner reaction profiles by avoiding Glaser homocoupling.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyrazine

-

Terminal alkyne (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Base (e.g., DIPEA or Pyrrolidine)

-

Solvent (e.g., THF, DMF, or neat amine)

-

Schlenk flask or sealed tube with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq).

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the degassed amine base (e.g., DIPEA, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

-

Inerting: Evacuate and backfill the flask with inert gas three times. If using a sealed tube, flush with inert gas before sealing.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. For less reactive chlorides, higher temperatures may be necessary.[22]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary & Troubleshooting

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-Dichloro-2-pyrazinone | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 93 | [4] |

| 2,6-Diiodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | RT | 95 | [3] |

| Aryl Iodide | Terminal Alkyne | PdCl₂ (1 mol%) | Pyrrolidine | Water | RT-50 | 85-98 | [20] |

| 2-Bromo-5-(CF₃)pyrazine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 88 | Hypothetical |

Note: The last entry is a representative hypothetical example based on common practices for similar substrates.

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Halide is not reactive enough (e.g., chloride). | Use a more active catalyst system. Increase reaction temperature. For chlorides, consider converting to the more reactive bromide or iodide. |